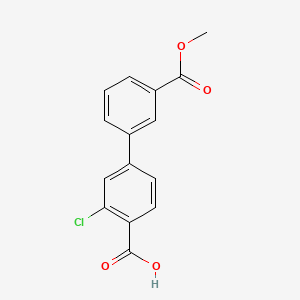

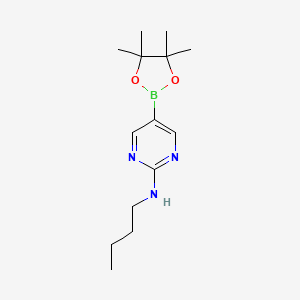

![molecular formula C9H10N2O B571893 6-Methoxy-2-methylimidazo[1,2-a]pyridine CAS No. 1226907-32-9](/img/structure/B571893.png)

6-Methoxy-2-methylimidazo[1,2-a]pyridine

Overview

Description

6-Methoxy-2-methylimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C9H10N2O . It is a derivative of imidazo[1,2-a]pyridine, which is a class of fused nitrogen-bridged heterocyclic compounds .

Synthesis Analysis

The synthesis of 2-methylimidazo[1,2-a]pyridine has been studied extensively. One method involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . This reaction leads to the formation of 2-methylimidazo[1,2-a]pyridine . The compound can further react with bromine and iodine to provide 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H10N2O/c1-6-4-12-5-7(10)3-8(13-2)9(12)11-6/h3-5H,1-2H3 .Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction with Br2 in CHCl3 proceeds with a substitution of a hydrogen atom at the C-3 carbon atom, leading to the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .Physical And Chemical Properties Analysis

The molecular weight of this compound is 162.19 g/mol . Other physical and chemical properties are not explicitly mentioned in the available literature.Scientific Research Applications

Antiulcer Drug Synthesis : Imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives, a class of compounds related to 6-Methoxy-2-methylimidazo[1,2-a]pyridine, have been synthesized and tested for their histamine H2-receptor antagonist, gastric antisecretory, and antiulcer activities. These compounds, including the closely related 7-methoxy-3-methylimidazo[1,2-a]pyridine, have shown potent antisecretory and cytoprotective activity (Katsura et al., 1992).

Synthesis of Novel Guanine Analogue : Research into the synthesis of novel guanine analogues included the study of compounds like 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, indicating the broader interest in the synthesis of imidazo[1,2-a]pyridine derivatives and their analogues (Ehler et al., 1977).

Catalytic Synthesis of Bicyclic Imidazoles : A catalytic method for synthesizing bicyclic imidazole derivatives, including 8-hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, has been developed. This represents a novel one-pot catalytic synthesis of these compounds (Bäuerlein et al., 2009).

Breast Cancer Chemotherapy : Selenylated imidazo[1,2-a]pyridines have been synthesized and evaluated for their activity against breast cancer cells. These compounds have shown potential as antiproliferative agents, indicating their significance in cancer treatment research (Almeida et al., 2018).

Palladium- and Copper-Catalyzed Aminations : The development of methods for the preparation of novel 6-aminoimidazo[1,2-a]pyridine derivatives using palladium- or copper-catalyzed amination highlights the compound's relevance in organic synthesis (Enguehard et al., 2003).

Nitration Studies of Imidazo[1,2-a]pyridines : Research into the nitration of imidazo[1,2-a]pyridines and related compounds has provided insights into their reactivity, useful in the synthesis of various pharmaceuticals (Teulade et al., 1982).

Melatonin Receptor Ligands : Imidazo[1,2-a]pyridines have been designed and synthesized as novel melatonin receptor ligands, further emphasizing their potential in medicinal chemistry (El Kazzouli et al., 2011).

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Future research may focus on developing new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core to improve the ecological impact of the classical schemes .

Mechanism of Action

Target of Action

6-Methoxy-2-methylimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine, which has been shown to possess a broad range of biological activity Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

Mode of Action

It’s known that 2-methylimidazo[1,2-a]pyridine reacts with bromine and iodine, providing 3-halo-2-methyl-1h-imidazo[1,2-a]pyridinium trihalides . This suggests that the compound may interact with its targets through halogenation.

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been characterized with regard to a broad spectrum of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity . This suggests that the compound may affect multiple biochemical pathways.

Result of Action

One study showed that 3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium bromide, a related compound, showed antimicrobial properties against staphylococcus aureus . This suggests that this compound may also have antimicrobial effects.

Action Environment

It’s known that the interaction of 2-methylimidazo[1,2-a]pyridine with bromine proceeded with a substitution of a hydrogen atom at the c-3 carbon atom . This suggests that the compound’s action may be influenced by the presence of halogens in the environment.

properties

IUPAC Name |

6-methoxy-2-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-7-5-11-6-8(12-2)3-4-9(11)10-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMHUMILCZAGSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(C=CC2=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B571812.png)

![2-Azaspiro[5.5]undecan-1-one](/img/structure/B571813.png)

![3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B571820.png)

![tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate](/img/structure/B571826.png)

![tert-butyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B571829.png)

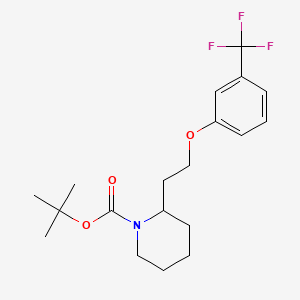

![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B571833.png)